Cas no 1389649-24-4 (N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide)
![N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/1389649-24-4x500.png)
N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- EN300-6647230
- 1389649-24-4
- N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide
- Z203704962
- AKOS008358847
-
- インチ: 1S/C16H20N4O2S/c17-11-16(6-2-1-3-7-16)19-13(21)9-12-10-23-15(18-12)20-8-4-5-14(20)22/h10H,1-9H2,(H,19,21)
- InChIKey: LHKUHDRPHJXYAJ-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NC2(C#N)CCCCC2)=O)N=C1N1C(CCC1)=O
計算された属性
- せいみつぶんしりょう: 332.13069707g/mol
- どういたいしつりょう: 332.13069707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 523
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 114Ų
N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6647230-0.05g |
N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide |
1389649-24-4 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamideに関する追加情報
Research Briefing on N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide (CAS: 1389649-24-4)
N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide (CAS: 1389649-24-4) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiazole and pyrrolidinone structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following briefing provides an overview of the latest research developments related to this compound, including its synthesis, biological activity, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide. Researchers have developed efficient synthetic routes to produce this compound with high purity and yield, which is critical for further pharmacological evaluations. The compound's structural features, including the cyanocyclohexyl group and the thiazole-acetamide core, are believed to contribute to its unique binding properties and selectivity towards specific biological targets. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the compound's structure and purity.
In vitro and in vivo studies have demonstrated that N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide exhibits potent inhibitory activity against several key enzymes involved in inflammatory and neurodegenerative pathways. For instance, the compound has shown significant efficacy in inhibiting the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), both of which are implicated in chronic inflammatory diseases and cognitive disorders. These findings suggest that the compound could serve as a lead candidate for the development of new anti-inflammatory and neuroprotective agents.
Further investigations into the compound's mechanism of action have revealed its ability to modulate intracellular signaling pathways, including the NF-κB and MAPK cascades. These pathways play crucial roles in regulating immune responses and cell survival, making them attractive targets for therapeutic intervention. Molecular docking studies have provided insights into the compound's binding interactions with key proteins, highlighting its potential for structure-based drug design. Additionally, pharmacokinetic studies have indicated favorable absorption and distribution profiles, supporting its potential for oral administration.
Despite these promising results, challenges remain in the development of N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed in future studies. Ongoing research is focused on optimizing the compound's pharmacokinetic and pharmacodynamic properties through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide represents a promising candidate for the treatment of inflammatory and neurodegenerative diseases. Its unique structural features and potent biological activity make it a valuable subject of ongoing research. Future studies will likely explore its therapeutic potential in more detail, including preclinical and clinical evaluations. This compound exemplifies the innovative approaches being pursued in the field of chemical biology to address unmet medical needs.
1389649-24-4 (N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide) 関連製品
- 2034508-72-8(1-methyl-N-4-(thiophen-2-yl)oxan-4-yl-1H-1,2,3-triazole-4-carboxamide)
- 2361757-85-7(N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)
- 121177-62-6(N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine)
- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)
- 1506260-38-3(1-(2-Oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)
- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2059927-76-1(3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid)
- 1361509-20-7(3'-Methylsulfanyl-2,3,6-trichlorobiphenyl)
- 1361490-46-1(2-Methoxy-5-(2,3,4-trichlorophenyl)nicotinaldehyde)




